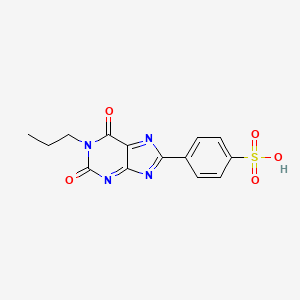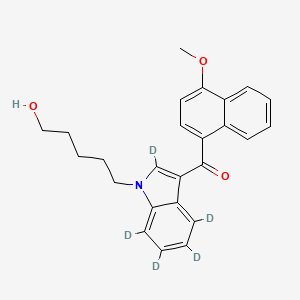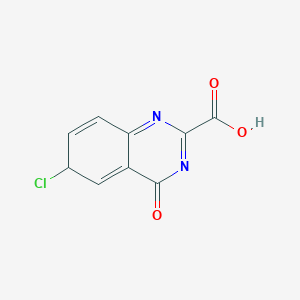![molecular formula C10H12Cl3Si B12353431 Dichloro-[3-[2-(chloromethyl)phenyl]propyl]silicon](/img/structure/B12353431.png)
Dichloro-[3-[2-(chloromethyl)phenyl]propyl]silicon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro-[3-[2-(chloromethyl)phenyl]propyl]silicon is an organosilicon compound with the molecular formula C10H13Cl3Si. This compound is known for its unique chemical structure, which includes a silicon atom bonded to two chlorine atoms and a 3-[2-(chloromethyl)phenyl]propyl group. It is used in various chemical reactions and has applications in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro-[3-[2-(chloromethyl)phenyl]propyl]silicon typically involves the reaction of 3-[2-(chloromethyl)phenyl]propylsilane with chlorine gas. The reaction is carried out under controlled conditions to ensure the selective formation of the dichloro compound. The reaction can be represented as follows:
[ \text{3-[2-(chloromethyl)phenyl]propylsilane} + \text{Cl}_2 \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to achieve optimal results.
Análisis De Reacciones Químicas
Types of Reactions
Dichloro-[3-[2-(chloromethyl)phenyl]propyl]silicon undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of silane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides, typically under the presence of a catalyst such as palladium.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted organosilicon compounds.
Oxidation Reactions: Products include silanol and siloxane derivatives.
Reduction Reactions: Products include silane derivatives.
Aplicaciones Científicas De Investigación
Dichloro-[3-[2-(chloromethyl)phenyl]propyl]silicon has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Employed in the development of silicon-based biomaterials.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Dichloro-[3-[2-(chloromethyl)phenyl]propyl]silicon involves its ability to undergo various chemical transformations. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reaction.
Comparación Con Compuestos Similares
Similar Compounds
Chloromethyldichloromethylsilane: Similar in structure but with different substituents on the silicon atom.
Phenyltrichlorosilane: Contains a phenyl group and three chlorine atoms bonded to silicon.
Dimethyldichlorosilane: Contains two methyl groups and two chlorine atoms bonded to silicon.
Uniqueness
Dichloro-[3-[2-(chloromethyl)phenyl]propyl]silicon is unique due to its specific combination of a 3-[2-(chloromethyl)phenyl]propyl group and two chlorine atoms bonded to silicon. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C10H12Cl3Si |
|---|---|
Peso molecular |
266.6 g/mol |
InChI |
InChI=1S/C10H12Cl3Si/c11-8-10-5-2-1-4-9(10)6-3-7-14(12)13/h1-2,4-5H,3,6-8H2 |
Clave InChI |
JTFWWAHGWDYTEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CCC[Si](Cl)Cl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl[4-(2-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}propyl)phenoxy]acetate](/img/structure/B12353366.png)







![methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12353421.png)


![5-[2,4,5,6,7-pentadeuterio-3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid](/img/structure/B12353439.png)
![1-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)piperazine trihydrochloride](/img/structure/B12353447.png)
![18H-16a,19-Metheno-16aH-benzo[b]naphth[2,1-j]oxacyclotetradecin-18,20(1H)-dione, 4-(acetyloxy)-2,3,4,4a,6a,9,10,12a,15,16,20a,20b-dodecahydro-21-hydroxy-1,6,7,11,12a,14,15,20a-octamethyl-, (1S,4S,4aS,6aR,7E,11E,12aR,15R,16aS,20aS,20bR)-(9CI)](/img/structure/B12353454.png)
